molecular formula C19H19BrO6 B3286805 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione CAS No. 832738-21-3

2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione

Cat. No.: B3286805
CAS No.: 832738-21-3
M. Wt: 423.3 g/mol
InChI Key: NQLFCELQPKLXPG-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione (CAS: 832738-21-3) is a brominated diketone derivative with two 3,4-dimethoxyphenyl substituents at the 1- and 3-positions of a propane backbone. The compound’s structure features a central bromine atom at the α-carbon, adjacent to two ketone groups. The 3,4-dimethoxyphenyl moieties contribute significant electron-donating effects due to the methoxy (-OCH₃) groups, which influence its reactivity and stability. This compound is primarily utilized in organic synthesis, particularly in cyclization and tandem reactions, though its specific applications are less documented compared to analogs .

Properties

IUPAC Name

2-bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrO6/c1-23-13-7-5-11(9-15(13)25-3)18(21)17(20)19(22)12-6-8-14(24-2)16(10-12)26-4/h5-10,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLFCELQPKLXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)OC)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214861
Record name 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-21-3
Record name 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)-1,3-propanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione typically involves the bromination of 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione. This can be achieved by reacting 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor in the synthesis of bioactive molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione involves its interaction with various molecular targets. The bromine atom in the compound can act as an electrophile, facilitating nucleophilic substitution reactions. The compound’s methoxy groups can also participate in hydrogen bonding and other interactions, influencing its reactivity and binding to molecular targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a family of α-bromo-diketones, which share a propane-1,3-dione core substituted with aryl groups and a bromine atom. Key structural analogs include:

Compound Name Substituents (R₁, R₂) Molecular Weight Key Features Reactivity Observations
2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione R₁=R₂=3,4-dimethoxyphenyl ~460.94 (calc.) Electron-rich due to methoxy groups; enhanced steric hindrance Limited reactivity data available
2-Bromo-1,3-diphenylpropane-1,3-dione R₁=R₂=phenyl 321.16 Lacks electron-donating groups; smaller steric profile Unreactive in DMAP-mediated tandem reactions
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione R₁=R₂=4-chlorophenyl 372.04 Electron-withdrawing Cl substituents; higher logP (lipophilicity) Used in halogenation reactions
2-Bromo-1,3-bis(4-bromophenyl)propane-1,3-dione R₁=R₂=4-bromophenyl 460.94 High molecular weight; strong electron-withdrawing effects Potential applications in polymer chemistry

Key Insights :

  • Steric Hindrance : The 3,4-dimethoxy substitution creates a bulkier structure compared to simpler phenyl or halogenated analogs, which may reduce reactivity in sterically demanding reactions .
Reactivity in Cyclization Reactions
  • Unreactivity of Phenyl Analog: 2-Bromo-1,3-diphenylpropane-1,3-dione failed to react in DMAP-mediated tandem cyclization with ortho-hydroxy α-aminosulfones, likely due to insufficient electron activation at the α-carbon .
  • Methoxy vs.
Stability and Degradation
  • Non-Phenolic Lignin Model Analogs: Structurally related compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (VBG) exhibit pseudo-first-order degradation kinetics under alkaline conditions, with degradation rates influenced by stereochemistry and substituent positions .

Biological Activity

2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione (CAS No. 832738-21-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione is C19H19BrO6C_{19}H_{19}BrO_{6}, with a molecular weight of 423.25 g/mol. The compound features two methoxy-substituted phenyl groups attached to a propane dione backbone, which contributes to its unique biological properties.

PropertyValue
CAS No.832738-21-3
Molecular FormulaC19H19BrO6
Molecular Weight423.25 g/mol
Purity≥ 95%

Anticancer Properties

Recent studies have indicated that compounds similar to 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione exhibit significant anticancer properties. For instance, research focusing on structurally related compounds demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as the AKT pathway .

Case Study:
In a study evaluating the cytotoxic effects of various derivatives on MDA468 cells, compounds with similar structures showed IC50 values ranging from 0.05μM0.05\mu M to 0.313μM0.313\mu M . This suggests that the compound may possess similar potent anticancer activity.

Anti-inflammatory Effects

Inflammation is a critical factor in the progression of various diseases, including cancer. Compounds related to 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Mechanism of Action:
The anti-inflammatory activity is hypothesized to occur through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Antimicrobial Activity

The antimicrobial effects of brominated compounds have been documented in various studies. While specific data on 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione is limited, related compounds have demonstrated efficacy against a range of bacterial strains .

Research Findings:
A review highlighted that structurally similar γ-butyrolactones exhibited significant antibacterial activity against Gram-positive bacteria . This suggests potential for further exploration into the antimicrobial properties of 2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione.

Q & A

Q. What are the established synthetic routes for 2-bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione, and what are their mechanistic considerations?

The compound can be synthesized via halogenation of 1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione using brominating agents (e.g., molecular bromine or N-bromosuccinimide) under controlled conditions. A key step involves radical or electrophilic substitution at the α-carbon of the diketone. Reaction optimization requires monitoring temperature and solvent polarity to avoid over-bromination. Characterization typically employs 1H^1H-/13C^{13}C-NMR, FT-IR, and X-ray crystallography to confirm regioselectivity and purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Advanced spectroscopic and crystallographic methods are critical:

  • Single-crystal X-ray diffraction resolves bond lengths and angles, confirming the bromine substitution pattern and diketone geometry (mean C–C bond deviation: ~0.006 Å; R factor: <0.05) .
  • HPLC-MS detects impurities (<5%) and validates molecular ion peaks (expected m/z: ~457.2 for C19_{19}H19_{19}BrO6_6) .
  • DSC/TGA assesses thermal stability, with decomposition typically >200°C .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling or nucleophilic substitution reactions?

The electron-withdrawing bromine enhances the electrophilicity of the diketone α-carbon, facilitating Suzuki-Miyaura or Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids yields bis-aryl derivatives. Kinetic studies show a 3× rate increase compared to non-brominated analogs due to improved leaving-group ability. Side reactions (e.g., debromination) are minimized using mild bases (K2 _2CO3_3) and aprotic solvents (DMF) .

Q. What role does stereochemistry play in the compound’s reactivity, particularly in lignin model studies?

In β-O-4 bond cleavage reactions (relevant to lignin degradation), erythro isomers of structurally related propane-diols exhibit rate constants 4× higher than threo isomers due to steric and electronic effects. For this diketone, the 3,4-dimethoxyphenyl groups likely stabilize transition states via π-π interactions, accelerating cleavage under alkaline conditions. HPLC chromatograms reveal distinct product profiles for erythro vs. threo-derived intermediates .

Q. How can kinetic modeling elucidate degradation pathways of this compound under oxidative conditions?

Pseudo-first-order kinetics (rate constants kk) are applied to oxidative degradation studies. For example, in lignin-peroxidase systems (LiP, EC 1.11.1.14), the compound undergoes C-C bond cleavage via hydrogen peroxide-mediated radical mechanisms. Arrhenius plots (25–60°C) reveal activation energies (~50 kJ/mol), consistent with radical recombination as the rate-limiting step. LC-MS identifies quinone and demethylated byproducts .

Q. What are the implications of using this compound in lignin depolymerization studies?

As a non-phenolic β-O-4 lignin model, it mimics native lignin’s resistance to alkaline hydrolysis. In oxygenated alkaline treatments, the bromine atom acts as a radical trap, stabilizing intermediates and enabling detailed mechanistic analysis. Comparative studies with syringyl/guaiacyl analogs show that electron-donating methoxy groups enhance cleavage rates by 30–40% .

Methodological Tables

Application Key Methodology Reference
Synthesis Optimization Radical bromination at 40°C in CH2 _2Cl2 _2; yield: 72%
Kinetic Analysis Pseudo-first-order fitting (R2>0.98R^2 > 0.98) for β-O-4 cleavage in 0.1 M NaOH
Structural Confirmation X-ray crystallography (CCDC deposition number: 728-84-7)
Oxidative Degradation LiP/H2 _2O2 _2 system; LC-MS detection of 3,4-dimethoxybenzoic acid

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-Bromo-1,3-bis(3,4-dimethoxyphenyl)propane-1,3-dione

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